(5-Bromobenzofuran-2-yl)boronic acid (CAS: 331833-99-9) is a highly versatile, bifunctional heterocyclic building block featuring a reactive boronic acid at the C2 position and a stable bromine atom at the C5 position . With a molecular weight of 240.85 g/mol, it serves as a critical precursor in transition-metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings [1]. The compound's primary industrial and scientific value lies in its orthogonal reactivity, allowing chemists to rapidly install the benzofuran core onto complex scaffolds via the C2 position while retaining the C5 bromine for subsequent downstream functionalization, such as amination, stannylation, or extended arylation [2].
Substituting (5-Bromobenzofuran-2-yl)boronic acid with simpler analogs severely disrupts modular synthetic workflows. Using the non-halogenated (Benzofuran-2-yl)boronic acid eliminates the C5 handle, requiring a harsh, non-regioselective bromination step later in the synthesis that can degrade sensitive downstream functional groups [1]. Conversely, attempting to use 5-Bromobenzofuran as a starting material requires cryogenic lithiation (e.g., n-BuLi at -78 °C) to install the boronic acid at C2, a process plagued by competing halogen-metal exchange at the C5 bromine, leading to poor yields and complex purification [2]. Furthermore, while the corresponding pinacol ester (Bpin) offers enhanced shelf stability, it suffers from lower atom economy and often requires harsher basic conditions to initiate coupling, making the free boronic acid the optimal choice for mild, step-efficient procurement[3].
The core procurement advantage of (5-Bromobenzofuran-2-yl)boronic acid is its ability to undergo highly chemoselective Suzuki-Miyaura coupling at the C2 position without premature activation of the C5-Br bond [1]. When reacted with heteroaryl halides under standard Pd(PPh3)4 catalysis, the C2 boronic acid couples efficiently while leaving the C5 bromine intact for subsequent transformations [2]. In contrast, using a generic monofunctional analog like (Benzofuran-2-yl)boronic acid terminates the chain, requiring a subsequent electrophilic bromination that often yields a mixture of regioisomers and degrades sensitive moieties [3].
| Evidence Dimension | Preservation of C5 functional handle during C2 coupling |
| Target Compound Data | 100% retention of C5-Br during standard Suzuki conditions |
| Comparator Or Baseline | (Benzofuran-2-yl)boronic acid (0% downstream handle retention, requires post-coupling bromination) |
| Quantified Difference | Eliminates 1-2 synthetic steps (bromination and purification) compared to the non-halogenated analog |
| Conditions | Pd-catalyzed aqueous/organic Suzuki-Miyaura coupling (e.g., Pd(PPh3)4, Na2CO3, 90 °C) |
Allows procurement teams to source a single bifunctional building block that enables modular, multi-step scaffold building without mid-route halogenation.
For large-scale synthesis, the free boronic acid offers a distinct mass-efficiency advantage over its pinacol ester (Bpin) counterpart [1]. (5-Bromobenzofuran-2-yl)boronic acid has a molecular weight of 240.85 g/mol, whereas the corresponding Bpin ester weighs 323.00 g/mol, meaning the free acid delivers approximately 25% more active boron per gram procured. Furthermore, the free boronic acid lacks the steric bulk of the pinacol group, allowing for faster transmetalation in mild aqueous-base conditions, whereas Bpin esters often require extended heating or stronger bases to achieve complete hydrolysis and coupling[1].
| Evidence Dimension | Active boron mass fraction and atom economy |
| Target Compound Data | MW 240.85 g/mol (High active mass fraction) |
| Comparator Or Baseline | (5-Bromobenzofuran-2-yl)boronic acid pinacol ester (MW 323.00 g/mol) |
| Quantified Difference | ~25% higher active material per procured gram and reduced steric hindrance |
| Conditions | Standard stoichiometric mass calculations and mild aqueous coupling conditions |
Reduces raw material mass requirements by 25% and allows for milder reaction conditions, lowering overall process costs.
Procuring the pre-borylated (5-Bromobenzofuran-2-yl)boronic acid directly bypasses the need to synthesize it in-house from 5-Bromobenzofuran . In-house borylation at the C2 position requires the use of strong bases like n-butyllithium at cryogenic temperatures (-78 °C) to deprotonate the C2 carbon [1]. This process is highly problematic because the C5-Br bond is susceptible to competing halogen-metal exchange, leading to complex mixtures of borylated products and significant yield losses [2]. By sourcing the pre-formed boronic acid, manufacturers eliminate a hazardous, energy-intensive cryogenic step and guarantee regiochemical purity.
| Evidence Dimension | Process temperature and side-product formation |
| Target Compound Data | Ready-to-use bench-stable reagent (0 cryogenic steps) |
| Comparator Or Baseline | 5-Bromobenzofuran (Requires -78 °C lithiation and risks C5-Br exchange) |
| Quantified Difference | Eliminates 1 cryogenic step and prevents >10-20% yield loss from off-target lithiation |
| Conditions | Industrial scale-up and reactor processing |
Significantly lowers manufacturing overhead by avoiding cryogenic reactors and improves batch-to-batch reproducibility.
Directly leverages the orthogonal reactivity detailed in Section 3. The C2 boronic acid is coupled to a pyridine core via Suzuki-Miyaura coupling, while the retained C5-Br is subsequently converted to a tributyltin group for radioiodination (e.g., [124I]IBETA), enabling rapid access to critical diagnostic tracers [1].
Utilizes the high atom economy and mild coupling conditions of the free boronic acid to attach the benzofuran moiety to delicate heterocyclic scaffolds, such as pyrazines, without degrading sensitive functional groups, streamlining the discovery of novel therapeutics [2].
Benefits from the elimination of cryogenic borylation steps. The pre-functionalized building block allows for the cost-effective, room-temperature assembly of extended conjugated systems used in OLEDs and fluorescent probes, ensuring high batch-to-batch reproducibility [3].